molecular formula C16H13BrO4 B5876367 2-acetylphenyl 3-bromo-4-methoxybenzoate

2-acetylphenyl 3-bromo-4-methoxybenzoate

Cat. No. B5876367
M. Wt: 349.17 g/mol
InChI Key: IEZCHDFARMHTLA-UHFFFAOYSA-N
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Description

2-acetylphenyl 3-bromo-4-methoxybenzoate, also known as Bromoacetyl salicylate, is a synthetic compound that belongs to the class of organic compounds known as benzoates. It is widely used in scientific research, particularly in the field of medicinal chemistry, due to its unique properties and potential therapeutic applications.

Scientific Research Applications

2-acetylphenyl 3-bromo-4-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to inhibit the growth of cancer cells and possess antimicrobial activity. Its unique properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-acetylphenyl 3-bromo-4-methoxybenzoate is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting the production of prostaglandins, 2-acetylphenyl 3-bromo-4-methoxybenzoate reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-acetylphenyl 3-bromo-4-methoxybenzoate has been shown to have various biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins. Additionally, it has been shown to reduce oxidative stress and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-acetylphenyl 3-bromo-4-methoxybenzoate in lab experiments is its unique properties. It possesses anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to inhibit the growth of cancer cells and possess antimicrobial activity. However, one of the limitations of using 2-acetylphenyl 3-bromo-4-methoxybenzoate in lab experiments is its potential toxicity. It is important to use the compound in appropriate concentrations and follow safety protocols.

Future Directions

There are several future directions for the study of 2-acetylphenyl 3-bromo-4-methoxybenzoate. One potential direction is the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-acetylphenyl 3-bromo-4-methoxybenzoate and its potential side effects. Furthermore, studies on the pharmacokinetics and pharmacodynamics of the compound can help optimize its therapeutic potential. Lastly, the synthesis of new derivatives of 2-acetylphenyl 3-bromo-4-methoxybenzoate can help identify compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-acetylphenyl 3-bromo-4-methoxybenzoate is a synthetic compound with unique properties and potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the development of new drugs. Additionally, it has been shown to inhibit the growth of cancer cells and possess antimicrobial activity. However, further studies are needed to fully understand its mechanism of action and potential side effects. The synthesis of new derivatives can help identify compounds with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-acetylphenyl 3-bromo-4-methoxybenzoate involves the reaction of salicylic acid with acetic anhydride and bromine in the presence of a catalyst. The reaction yields a white crystalline solid, which is then purified by recrystallization to obtain pure 2-acetylphenyl 3-bromo-4-methoxybenzoate.

properties

IUPAC Name

(2-acetylphenyl) 3-bromo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO4/c1-10(18)12-5-3-4-6-14(12)21-16(19)11-7-8-15(20-2)13(17)9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZCHDFARMHTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylphenyl 3-bromo-4-methoxybenzoate

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